molecular formula C22H20N2O3S B318553 N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

Cat. No.: B318553
M. Wt: 392.5 g/mol
InChI Key: QZJJOVCSLYBJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its biphenyl structure, which is functionalized with a carboxamide group and a prop-2-en-1-ylsulfamoyl group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the carboxamide group: This step involves the reaction of the biphenyl intermediate with an appropriate amine under conditions that facilitate amide bond formation.

    Attachment of the prop-2-en-1-ylsulfamoyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and amide formation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl core provides a rigid scaffold, while the prop-2-en-1-ylsulfamoyl group offers opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-phenyl-N-[4-(prop-2-enylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C22H20N2O3S/c1-2-16-23-28(26,27)21-14-12-20(13-15-21)24-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h2-15,23H,1,16H2,(H,24,25)

InChI Key

QZJJOVCSLYBJGI-UHFFFAOYSA-N

SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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